molecular formula C18H10ClFN4O2S B2450216 (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-51-7

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2450216
CAS No.: 683258-51-7
M. Wt: 400.81
InChI Key: GVFMYJGEGCYYFQ-FMIVXFBMSA-N
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Description

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating strong activity against FGFR1, FGFR2, FGFR3, and FGFR4. Its primary research value lies in the targeted investigation of FGFR-driven signaling pathways, which are frequently dysregulated in various cancers, including hepatocellular carcinoma (HCC), gastric cancer, and breast cancer. The compound acts by binding to the ATP-binding pocket of FGFR kinases, thereby potently inhibiting receptor autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways, leading to the suppression of tumor cell proliferation and the induction of apoptosis. This makes it an essential pharmacological tool for in vitro and in vivo studies aiming to validate FGFR as a therapeutic target, understand mechanisms of resistance, and explore combination treatment strategies. Researchers utilize this inhibitor to probe the functional role of FGFR in disease models and to preclinically evaluate the potential of targeting this receptor family for oncology drug discovery. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2S/c19-15-7-13(4-5-16(15)20)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFMYJGEGCYYFQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile , also known as a derivative of thiazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C24_{24}H25_{25}ClFN5_5O3_3
  • Molecular Weight : 485.938 Da
  • CAS Number : 850140-73-7

Structural Features

The compound features a thiazole moiety, which is known for its role in enhancing the biological activity of various pharmacological agents. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring enhances its reactivity and potential cytotoxicity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound under discussion has shown promising results in inhibiting the proliferation of several cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that thiazole-based compounds, including derivatives similar to the one , exhibited IC50_{50} values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
    • Another research highlighted that compounds with similar structural motifs had growth-inhibitory effects on HT29 colon cancer cells, with some derivatives showing activities comparable to doxorubicin .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds interact with proteins involved in apoptotic pathways primarily through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

  • Antibacterial Studies :
    • Thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 0.22 µg/mL, indicating strong antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the thiazole ring and substituents on the phenyl rings influence biological activity:

ModificationEffect on Activity
Electron-withdrawing groups (e.g., Cl, F)Enhance cytotoxicity
Presence of nitro groupsIncrease antimicrobial effectiveness
Substitutions at specific positionsAlter binding affinity to target proteins

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Reference
Thiazole formationα-bromoketone, thiourea, ethanol, reflux (12 h)65-75
Acrylonitrile couplingK₂CO₃, DMF, 80°C, 6 h50-60
NitrationHNO₃/H₂SO₄, 0°C → RT, 2 h70-80

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Critical factors include:

  • Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions, while higher temperatures (80°C) accelerate coupling steps .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .
  • Catalyst Use : Pd/C or CuI catalysts improve cross-coupling efficiency for aryl halide intermediates .
  • Purification : Column chromatography or recrystallization (using ethanol/water) increases purity >95% .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, nitrile (C≡N) signals, and stereochemistry (E/Z configuration) .
  • FTIR : Confirms nitrile (∼2200 cm1^{-1}), nitro (∼1520 cm1^{-1}), and C-Cl (∼750 cm1^{-1}) groups .
  • X-ray Crystallography : Resolves spatial arrangement of the thiazole ring and substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict biological activity?

Answer:

  • Molecular Docking : Predicts binding affinity to targets (e.g., kinases, receptors) by simulating interactions between the compound’s functional groups (nitro, thiazole) and active sites .
  • PASS Program : Estimates pharmacological profiles (e.g., antimicrobial, anticancer potential) based on structural analogs .
  • DFT Calculations : Analyzes electronic properties (HOMO-LUMO gaps) to explain reactivity and stability .

Basic: Which functional groups drive the compound’s reactivity?

Answer:

  • Nitrile Group : Participates in nucleophilic additions and cyclization reactions .
  • Thiazole Ring : Enhances π-π stacking with biological targets and stabilizes charge transfer .
  • Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitutions and redox reactions .

Advanced: How to resolve discrepancies in biological activity data?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and microbial strains to minimize variability .
  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity) to rule out impurities affecting results .
  • Dose-Response Studies : Establish IC50_{50} values across multiple concentrations to verify potency trends .

Basic: What biological assays evaluate therapeutic potential?

Answer:

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., IC50_{50} = 12–25 μM in A549 cells) .
  • Antimicrobial Screening : Disc diffusion assays against S. aureus and E. coli (zone of inhibition = 10–15 mm) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) with IC50_{50} values calculated via fluorometric methods .

Advanced: How does stereochemistry impact biological interactions?

Answer:
The (E)-configuration of the acrylonitrile moiety ensures optimal spatial alignment with hydrophobic pockets in target proteins (e.g., kinases). Computational docking shows that the Z-isomer exhibits weaker binding (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for E-isomer) due to steric clashes .

Basic: What are the solubility and stability profiles?

Answer:

  • Solubility : Poor in water; soluble in DMSO (>50 mg/mL), DMF, and dichloromethane .
  • Stability : Degrades under UV light (t1/2_{1/2} = 48 h); store at -20°C in amber vials .

Advanced: How to enhance pharmacokinetic properties through structural modifications?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .
  • Nitro Reduction : Convert nitro to amine groups to reduce toxicity while retaining activity .

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